molecular formula C18H12F2N2O B8426193 (3'-Fluoro-4-methyl-3,4'-bipyridin-2'-yl)(4-fluorophenyl)methanone

(3'-Fluoro-4-methyl-3,4'-bipyridin-2'-yl)(4-fluorophenyl)methanone

Cat. No.: B8426193
M. Wt: 310.3 g/mol
InChI Key: ZVDAACQCOSPWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3'-Fluoro-4-methyl-3,4'-bipyridin-2'-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C18H12F2N2O and its molecular weight is 310.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H12F2N2O

Molecular Weight

310.3 g/mol

IUPAC Name

[3-fluoro-4-(4-methylpyridin-3-yl)pyridin-2-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C18H12F2N2O/c1-11-6-8-21-10-15(11)14-7-9-22-17(16(14)20)18(23)12-2-4-13(19)5-3-12/h2-10H,1H3

InChI Key

ZVDAACQCOSPWMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=C(C(=NC=C2)C(=O)C3=CC=C(C=C3)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3′-fluoro-4-methyl-3,4′-bipyridine-2′-carbonitrile (0.029 g, 0.136 mmol) in THF (Volume: 0.680 ml) cooled to 0° C. was added (4-fluorophenyl) magnesium bromide (0.170 ml, 0.340 mmol). The reaction mixture was allowed to stir at room temperature for 5 hr. Water and ice were carefully added, followed by acidification with 6 M HCl. After stirring for 20 min, CH2Cl2 was added and the pH was adjusted to 8.5 with aqueous 4 M NaOH. The layers were separated and the aqueous phase was extracted with CH2Cl2 (9×). The organics layers were combined, dried over Na2SO4, filtered, and concentrated to afford a residue. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (12 g column, 30 mL/min, 70-90% EtOAc in hexanes over 14 min, tr=8 min) gave the title compound (29 mg, 0.089 mmol, 65.3% yield). ESI MS (M+H)+=311.1.
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65.3%

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